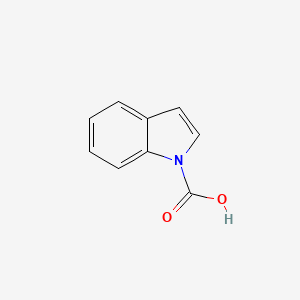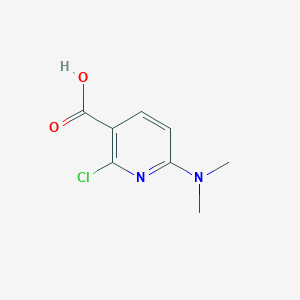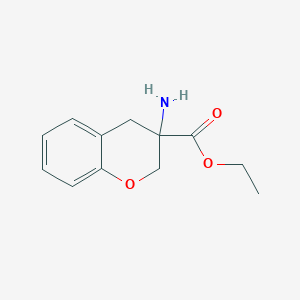
1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family, which has been studied extensively due to its diverse biological activities. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Research into derivatives of 1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has shown promising antimicrobial and antifungal activities. For example, a study on tetrazole derivatives reported potent anticandidal agents with weak cytotoxicities, indicating potential for development into new antimicrobial agents (Kaplancıklı et al., 2014). Similarly, oxadiazoles derived from phenylpropionohydrazides exhibited significant activity against strains of S. aureus and P. aeruginosa, underscoring the antimicrobial potential of these compounds (Fuloria et al., 2009).
Antiviral and HIV-1 Replication Inhibition
Novel derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Initial studies highlighted compounds showing promising activity against HIV-1 replication, which could be further explored for therapeutic applications (Che et al., 2015).
Anticancer Activities
Certain derivatives have been investigated for their anticancer properties. For instance, thiazolyl(hydrazonoethyl)thiazoles demonstrated promising antitumor activities against MCF-7 tumor cells, indicating potential as anti-breast cancer agents (Mahmoud et al., 2021). This showcases the compound's relevance in developing novel chemotherapeutic options.
Synthesis and Material Science
Beyond biomedical applications, the synthesis and characterization of derivatives have contributed to material science. For example, the novel synthesis approach towards 2- and 3-aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone demonstrates the versatility of these compounds in synthesizing materials with potential electronic and optical applications (Androsov et al., 2010).
Propiedades
IUPAC Name |
1-phenyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-11(10-5-2-1-3-6-10)9-20-14-16-15-13(18-14)12-7-4-8-19-12/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIAHEGLLQBHRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2360319.png)

![2,5-Dichloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2360325.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)

